molecular formula C18H16N2O7S B2635916 ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate CAS No. 305373-78-8

ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

Cat. No.: B2635916
CAS No.: 305373-78-8
M. Wt: 404.39
InChI Key: NNOHEQGDSBEQHA-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a sulfonamido substituent at position 5 of the benzofuran core. The sulfonamido group is attached to a 3-nitrobenzene ring, introducing electron-withdrawing properties. The ester moiety at position 3 is an ethyl group, contributing to the compound's lipophilicity.

Properties

IUPAC Name

ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7S/c1-3-26-18(21)17-11(2)27-16-8-7-12(9-15(16)17)19-28(24,25)14-6-4-5-13(10-14)20(22)23/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOHEQGDSBEQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrobenzenesulfonamido Group: This step involves the nitration of a suitable aromatic precursor followed by sulfonation to introduce the nitrobenzenesulfonamido group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields the corresponding amino derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in biological systems. The nitrobenzenesulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran ring system can also interact with DNA and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three analogs (Table 1) with variations in the sulfonamido substituent and ester group:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 5 Ester Group Molecular Formula Molecular Weight (g/mol)
Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate 3-Nitrobenzenesulfonamido Ethyl C₁₈H₁₇N₂O₇S 405.07
2-Methoxyethyl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate 4-Methylbenzenesulfonamido 2-Methoxyethyl C₂₀H₂₀N₂O₆S 416.07
Butyl 2-methyl-5-(phenylsulfonamido)-1-benzofuran-3-carboxylate Phenylsulfonamido Butyl C₂₀H₂₁NO₅S 387.45

Functional Implications

In contrast, the 4-methylbenzenesulfonamido group () is electron-donating, which may improve metabolic stability . The phenylsulfonamido group () lacks substituents, offering a simpler hydrophobic profile .

Ester Group Variations: The ethyl ester balances lipophilicity and steric bulk. The butyl ester () enhances lipophilicity, which may influence membrane permeability .

Biological Activity

Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a sulfonamide and nitrophenyl substituent, which contribute to its biological properties. The general structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • CAS Number : 305373-78-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group can undergo redox reactions, generating reactive intermediates that may affect cellular processes. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This mechanism is crucial for its potential therapeutic effects.

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Inhibition Rates : In studies involving leukemia and solid tumors, compounds with similar structures demonstrated inhibition rates ranging from 40% to over 80% at concentrations of 10 μM, indicating promising antitumor potential .

Anti-inflammatory Effects

The compound's sulfonamide group is known for its anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs.

Research Findings and Case Studies

A review of existing literature highlights various studies that have explored the biological activities of benzofuran derivatives:

StudyFindings
Benzofuran Derivatives Review Noted broad therapeutic potentials including antitumor, anti-inflammatory, and antimicrobial activities.
Antitumor Activity Evaluation Compounds exhibited IC50 values in the low micromolar range against several cancer cell lines.
Mechanistic Studies Demonstrated interactions with key enzymes involved in cancer progression and inflammation pathways.

Q & A

Q. What are the key structural features of ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate, and how do they influence its reactivity?

The compound’s core structure includes a benzofuran ring substituted with a 3-nitrobenzenesulfonamido group at position 5, a methyl group at position 2, and an ethyl ester at position 3. These functional groups dictate its reactivity:

  • Nitro group : Enhances electrophilic substitution potential and may participate in redox reactions .
  • Sulfonamido group : Provides hydrogen-bonding sites for biological target interactions .
  • Ethyl ester : Offers hydrolytic stability under standard conditions but can be cleaved under acidic/basic conditions for derivatization .

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C2, sulfonamido at C5) and ester functionality .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the nitro and sulfonamido groups .
  • FT-IR : Identifies key absorptions (e.g., S=O stretching at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods enhance the synthesis route design for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict intermediate stability and transition states, reducing trial-and-error experimentation:

  • Reaction Optimization : Use ICReDD’s approach to integrate computational screening (e.g., Gibbs free energy of intermediates) with experimental validation to prioritize high-yield pathways .

  • Solvent/Reagent Selection : Predict solvation effects and reagent compatibility using COSMO-RS models .

  • Example workflow:

    StepComputational ToolExperimental Validation
    Sulfonamido couplingDFT (B3LYP/6-31G*)Monitor by TLC/LC-MS
    EsterificationTransition state analysisOptimize temperature/pH

Q. What strategies address low yields in the sulfonamido coupling step during synthesis?

Common challenges include steric hindrance from the nitro group and competing side reactions. Solutions include:

  • Activation of Sulfonamide : Use coupling agents like EDCI/HOBt to enhance reactivity .
  • Statistical DoE : Apply factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify optimal conditions. For example, a 2³ factorial design can reduce experiments while maximizing yield .
  • Purification : Employ gradient column chromatography or recrystallization (e.g., ethanol/water) to isolate the product from nitro-byproducts .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions or impurities. Methodological steps include:

  • Purity Validation : Ensure >95% purity via HPLC and elemental analysis .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) .
  • Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to confirm target binding and compare results with analogous compounds (e.g., methyl vs. ethyl ester derivatives) .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Key issues include reproducibility and cost-efficiency:

  • Continuous Flow Reactors : Mitigate exothermic risks during nitro-group introduction and improve mixing .
  • Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported EDCI) to reduce waste .
  • Process Analytical Technology (PAT) : Implement in-line FT-IR/NIR for real-time monitoring of critical steps (e.g., ester hydrolysis) .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data for the benzofuran core?

Discrepancies in NMR shifts may stem from tautomerism or solvent effects:

  • Variable Temperature NMR : Resolve dynamic processes (e.g., rotational isomerism of the sulfonamido group) .
  • Computational NMR Prediction : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

Q. Why do biological assays show variability in IC₅₀ values?

Factors include:

  • Membrane Permeability : LogP calculations (e.g., via ChemAxon) can correlate ester hydrophobicity with cellular uptake .
  • Metabolic Stability : Test metabolite profiles using liver microsome assays to identify hydrolytic degradation pathways .

Methodological Recommendations

  • Synthetic Protocol :
  Step 1: Benzofuran core synthesis via Pd-catalyzed cyclization.  
  Step 2: Sulfonamido coupling under N₂ with EDCI/DMAP.  
  Step 3: Esterification via ethanol/H₂SO₄ reflux.  

Reference : Adapted from multi-step protocols in .

  • Analytical Workflow :
  Purity → HPLC (C18 column, MeOH:H₂O = 70:30).  
  Structure → ¹H NMR (CDCl₃, 400 MHz), HRMS (ESI+).  
  Reactivity → Cyclic voltammetry for nitro-group redox behavior.  

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